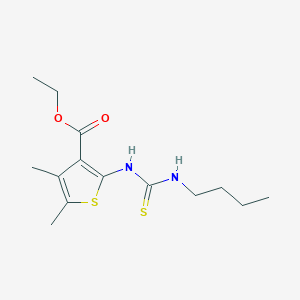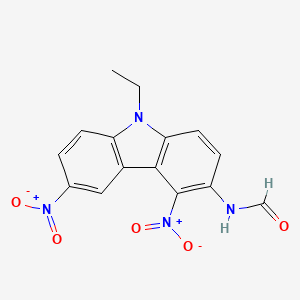![molecular formula C23H29NO6 B14007197 N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine CAS No. 62421-43-6](/img/structure/B14007197.png)
N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine: is a complex organic compound with a unique structure that includes a benzo[1,3]dioxole moiety and a trimethoxyisochroman group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine typically involves multiple steps, including the formation of the benzo[1,3]dioxole core and the introduction of the trimethoxyisochroman group. Common synthetic routes may involve:
Formation of the Benzo[1,3]dioxole Core: This can be achieved through a series of reactions starting from catechol and involving various reagents such as formaldehyde and acids.
Introduction of the Trimethoxyisochroman Group: This step may involve the use of methoxy-substituted aromatic compounds and cyclization reactions.
Final Coupling: The final step involves coupling the benzo[1,3]dioxole core with the trimethoxyisochroman group using appropriate reagents and conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the benzo[1,3]dioxole core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where halogenation or nitration can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Activity Studies: The compound’s structure suggests potential biological activities, making it a candidate for studies in pharmacology and toxicology.
Medicine:
Drug Development: Due to its unique structure, the compound may be explored for its potential therapeutic effects, particularly in the development of anticancer agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine involves its interaction with various molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity, which can lead to changes in cellular signaling pathways.
Inducing Apoptosis: In cancer cells, the compound may induce apoptosis through the disruption of microtubule dynamics or other cellular processes.
Comparación Con Compuestos Similares
N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine: can be compared with other compounds that have similar structural motifs, such as:
Uniqueness:
- The unique combination of the benzo[1,3]dioxole core and the trimethoxyisochroman group in this compound sets it apart from other similar compounds. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
62421-43-6 |
|---|---|
Fórmula molecular |
C23H29NO6 |
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[6-(1,7,8-trimethoxy-3,4-dihydro-1H-isochromen-3-yl)-1,3-benzodioxol-5-yl]ethanamine |
InChI |
InChI=1S/C23H29NO6/c1-24(2)9-8-14-10-19-20(29-13-28-19)12-16(14)18-11-15-6-7-17(25-3)22(26-4)21(15)23(27-5)30-18/h6-7,10,12,18,23H,8-9,11,13H2,1-5H3 |
Clave InChI |
IIMBAKIBKFGMAU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=CC2=C(C=C1C3CC4=C(C(O3)OC)C(=C(C=C4)OC)OC)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14007137.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007144.png)




![[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate](/img/structure/B14007181.png)
![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007185.png)



![N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline](/img/structure/B14007194.png)

